

Spectroscopic Analysis of Ethyl 2-cyano-2-phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-cyano-2-phenylbutanoate

Cat. No.: B022250

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-cyano-2-phenylbutanoate**, a key intermediate in the synthesis of various organic molecules. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Molecular Structure and Properties

Ethyl 2-cyano-2-phenylbutanoate possesses the following chemical structure and properties:

- Chemical Formula: $C_{13}H_{15}NO_2$ [\[1\]](#)
- Molecular Weight: 217.27 g/mol [\[1\]](#)
- CAS Number: 718-71-8

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for **Ethyl 2-cyano-2-phenylbutanoate** based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **Ethyl 2-cyano-2-phenylbutanoate** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.50 - 7.30	Multiplet	5H	Aromatic protons (C_6H_5)
~ 4.25	Quartet	2H	$-\text{OCH}_2\text{CH}_3$
~ 2.20	Quartet	2H	$-\text{CH}_2\text{CH}_3$ (butanoate)
~ 1.30	Triplet	3H	$-\text{OCH}_2\text{CH}_3$
~ 1.00	Triplet	3H	$-\text{CH}_2\text{CH}_3$ (butanoate)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Ethyl 2-cyano-2-phenylbutanoate** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 168	$\text{C}=\text{O}$ (Ester)
~ 135	Quaternary Aromatic Carbon
~ 129.5	Aromatic CH
~ 129.0	Aromatic CH
~ 127.0	Aromatic CH
~ 118	$\text{C}\equiv\text{N}$ (Nitrile)
~ 63	$-\text{OCH}_2\text{CH}_3$
~ 48	Quaternary α -Carbon
~ 30	$-\text{CH}_2\text{CH}_3$ (butanoate)
~ 14	$-\text{OCH}_2\text{CH}_3$
~ 9	$-\text{CH}_2\text{CH}_3$ (butanoate)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **Ethyl 2-cyano-2-phenylbutanoate**

Wavenumber (cm ⁻¹)	Functional Group
~ 3100 - 3000	C-H stretch (Aromatic)
~ 2980 - 2850	C-H stretch (Aliphatic)
~ 2250	C≡N stretch (Nitrile)
~ 1745	C=O stretch (Ester)
~ 1600, 1495	C=C stretch (Aromatic)
~ 1250	C-O stretch (Ester)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation Data for **Ethyl 2-cyano-2-phenylbutanoate**

m/z	Ion
217	[M] ⁺ (Molecular Ion)
188	[M - C ₂ H ₅] ⁺
172	[M - OCH ₂ CH ₃] ⁺
144	[M - COOC ₂ H ₅] ⁺
116	[C ₆ H ₅ -C(CN)] ⁺
103	[C ₆ H ₅ -CN] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for organic compounds like **Ethyl 2-cyano-2-phenylbutanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

^1H NMR Spectroscopy:

- Instrument: A 300, 400, or 500 MHz NMR spectrometer.
- Procedure:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and determine the chemical shifts relative to the internal standard.

^{13}C NMR Spectroscopy:

- Instrument: A 75, 100, or 125 MHz NMR spectrometer.
- Procedure:
 - Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrument: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Procedure (using ATR):
 - Record a background spectrum of the clean ATR crystal.
 - Place a small amount of the liquid or solid sample directly onto the ATR crystal.
 - Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
 - Identify the characteristic absorption bands and their corresponding functional groups.

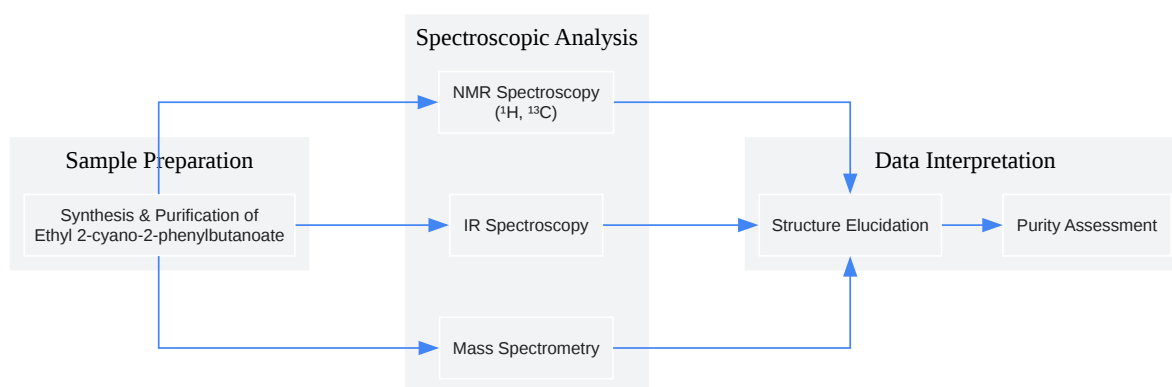
Mass Spectrometry (MS)

- Instrument: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Procedure (Electron Ionization - EI):
 - Introduce the sample into the ion source (e.g., via a GC column).
 - Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
 - Accelerate the resulting ions into the mass analyzer.
 - Separate the ions based on their mass-to-charge ratio (m/z).
 - Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of an organic compound is outlined below.

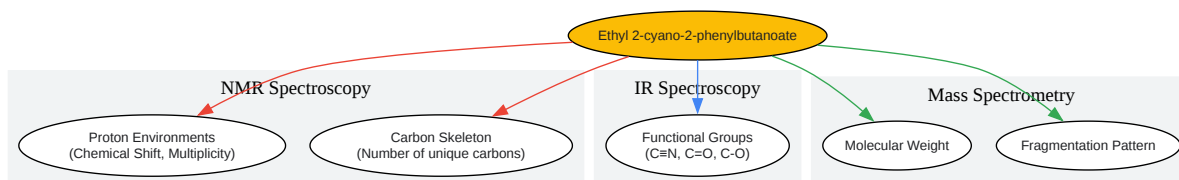


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Caption: General workflow for spectroscopic analysis.

Key Structural Information from Spectroscopy

This diagram illustrates the correlation between spectroscopic techniques and the structural features of **Ethyl 2-cyano-2-phenylbutanoate**.

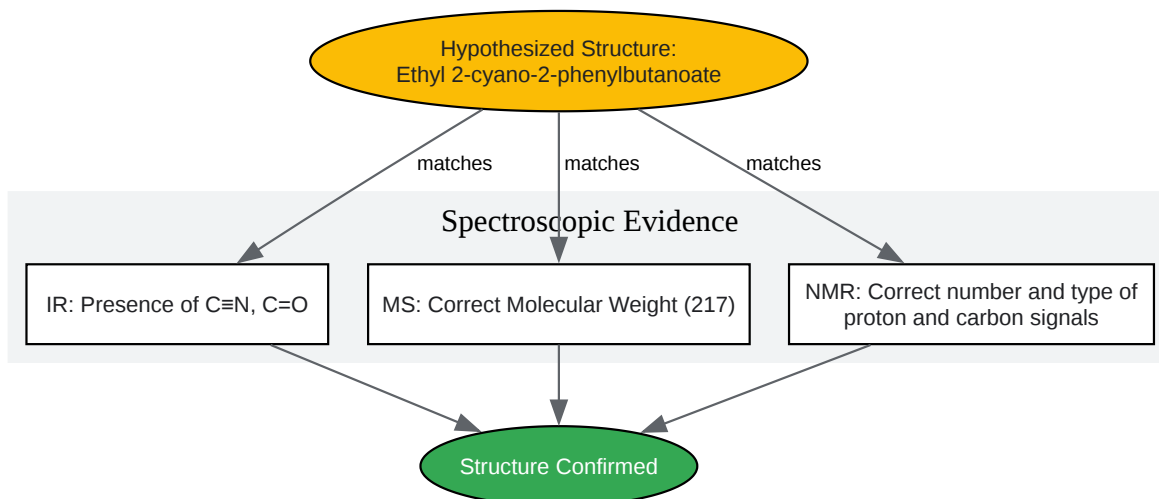


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Caption: Structural insights from different spectroscopic methods.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data follows a logical progression to confirm the molecular structure.



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Caption: Logical flow for structure confirmation.

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References

- 1. Ethyl 2-cyano-2-phenylbutanoate [oakwoodchemical.com]
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